molecular formula C15H21FN2O B5867050 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B5867050
M. Wt: 264.34 g/mol
InChI Key: BFGGTKLTRXHDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpropanone moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, reducing their activity and affecting cellular processes.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGGTKLTRXHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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